1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride
Overview
Description
1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride is a complex organic compound. It likely contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms . The “3-Aminopropyl” part suggests the presence of a three-carbon chain with an amino group attached .
Synthesis Analysis
The synthesis of such compounds often involves reactions with amines . For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is prepared by coupling ethyl isocyanate to N,N-dimethylpropane-1,3-diamine to give a urea, followed by dehydration .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the imidazolidine ring and the 3-aminopropyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, compounds with aminopropyl groups can react with carboxylic acids to form amide bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, similar compounds like 1-Aminopyrrolidine hydrochloride have a molecular weight of 122.60 and are solid at room temperature .
Scientific Research Applications
Application in Synthesis of Thermostabilizers
Imidazoline derivatives have been employed in the synthesis of thermostabilizers for materials like polypropylene. The compounds were synthesized through a specific reaction process, involving the interaction of certain phenols and aminoethylnonylimidazoline. The resulting compounds were tested and confirmed as effective thermostabilizers (Aghamali̇yev et al., 2018).
Corrosion Inhibition in Metals
Imidazoline and its derivatives have been analyzed for their effectiveness as corrosion inhibitors. Specifically, 1-(2-ethylamino)-2-methylimidazoline (imidazoline) demonstrated good corrosion inhibition efficiency in deaerated acid media. This capability is attributed to its active sites and geometry, facilitating coordination with metal surfaces, thus offering protection against corrosion (Cruz et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its specific properties and potential applications. For example, amino-functionalized ionic liquids, which may be structurally similar to this compound, are being studied for their potential applications in CO2 absorption, separation, and as biocatalysts .
Properties
IUPAC Name |
1-(3-aminopropyl)-3-methylimidazolidine-2,4,5-trione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-9-5(11)6(12)10(7(9)13)4-2-3-8;/h2-4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWCYUXVFMOQBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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